N*1*-Methyl-N*1*-(3-nitro-benzyl)-ethane-1,2-diamine
Description
N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine (CAS: 1248597-31-0) is a substituted ethylenediamine derivative characterized by a methyl group and a 3-nitrobenzyl group attached to the same nitrogen atom in the ethane-1,2-diamine backbone. Its molecular weight is 209.25 g/mol, and it is synthesized via a two-step process:
Schiff base formation: Condensation of 3-nitrobenzaldehyde with ethylenediamine to form N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine (a Schiff base intermediate) .
Reduction: Reduction of the Schiff base using sodium borohydride (NaBH₄) to yield the final diamine .
Properties
IUPAC Name |
N'-methyl-N'-[(3-nitrophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12(6-5-11)8-9-3-2-4-10(7-9)13(14)15/h2-4,7H,5-6,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIRAEQKHDHBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine typically involves the following steps:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzyl chloride.
Alkylation of Ethane-1,2-diamine: The 3-nitrobenzyl chloride is then reacted with ethane-1,2-diamine in the presence of a base such as sodium hydroxide to yield N-(3-nitro-benzyl)-ethane-1,2-diamine.
Methylation: Finally, the N-(3-nitro-benzyl)-ethane-1,2-diamine is methylated using methyl iodide in the presence of a base like potassium carbonate to obtain N-Methyl-N-(3-nitro-benzyl)-ethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: N-Methyl-N-(3-aminobenzyl)-ethane-1,2-diamine.
Substitution: Various substituted benzyl derivatives.
Oxidation: N-Methyl-N-(3-carboxybenzyl)-ethane-1,2-diamine.
Scientific Research Applications
N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used as a probe to study the interactions of nitrobenzyl derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Polymer Integration: When incorporated into polymers, it can influence the physical properties of the material through its chemical structure.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Reactivity and Functional Differences
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-nitro group in the target compound is strongly electron-withdrawing, making it more electrophilic and reactive toward nucleophiles compared to analogs with electron-donating groups (e.g., 3-methoxybenzyl) .
- Methoxy-substituted analogs exhibit higher solubility in polar aprotic solvents, whereas nitro-substituted derivatives may favor interactions with aromatic systems or metal ions .
Steric Effects :
Metal Coordination :
- Schiff base precursors (e.g., N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine) form stable 2:1 ligand-to-metal complexes with transition metals like Cu(II) and Co(II), while reduced diamines (e.g., the target compound) may act as bidentate ligands with modified binding modes .
Biological Activity
N¹-Methyl-N¹-(3-nitro-benzyl)-ethane-1,2-diamine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methyl group and a nitro-substituted benzyl moiety attached to an ethane-1,2-diamine backbone. This unique structure is believed to contribute to its reactivity and biological interactions.
The biological activity of N¹-Methyl-N¹-(3-nitro-benzyl)-ethane-1,2-diamine is primarily attributed to:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Amine Functionality : The amine groups can engage in hydrogen bonding and ionic interactions with biological targets, enhancing the compound's potential as a therapeutic agent.
Anticancer Properties
Research indicates that N¹-Methyl-N¹-(3-nitro-benzyl)-ethane-1,2-diamine exhibits significant anticancer activity . Preliminary studies have shown:
- Inhibition of Kinases : The compound has been observed to inhibit certain kinases involved in tumor growth, suggesting its potential role in cancer therapy.
- Cytotoxicity : In vitro assays demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties :
- Broad-Spectrum Activity : Studies have reported its effectiveness against a range of bacterial strains, indicating potential applications in treating infections.
- Mechanistic Insights : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways due to the reactive intermediates formed upon reduction of the nitro group.
Case Studies
Several studies have evaluated the biological activity of N¹-Methyl-N¹-(3-nitro-benzyl)-ethane-1,2-diamine:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Mechanistic Study | Identified the reduction of the nitro group as a key step in activating the compound's biological effects. |
Research Findings
Recent research has expanded our understanding of the compound's biological activity:
- Cytotoxicity Assays : Various cell lines were treated with differing concentrations of the compound, revealing dose-dependent cytotoxic effects.
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit enzymes associated with cancer progression, showing promising results that warrant further investigation .
- Structure-Activity Relationship (SAR) : Comparative studies with similar compounds revealed that modifications in substituents significantly affect both reactivity and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
